An In-depth Technical Guide to 2-Hydroxyethyl Formate (CAS Number: 628-35-3)
An In-depth Technical Guide to 2-Hydroxyethyl Formate (CAS Number: 628-35-3)
This guide provides a comprehensive technical overview of 2-Hydroxyethyl formate, a versatile organic compound with significant applications in research and industry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, chemical properties, reactivity, and key applications, supported by detailed experimental protocols and mechanistic insights.
Introduction and Chemical Identity
2-Hydroxyethyl formate, also known as ethylene glycol monoformate, is an ester of formic acid and ethylene glycol. Its unique bifunctional nature, possessing both a hydroxyl and a formate ester group, imparts distinctive chemical properties and reactivity. This colorless liquid with a pleasant odor serves as a valuable solvent and a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Nomenclature and Identifiers:
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IUPAC Name: 2-hydroxyethyl formate
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CAS Number: 628-35-3
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Molecular Formula: C₃H₆O₃
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Synonyms: Ethylene glycol monoformate, Glycol monoformate, 1,2-Ethanediol monoformate
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 2-Hydroxyethyl formate is essential for its safe handling, storage, and application in various experimental and industrial settings.
| Property | Value | Source(s) |
| Molecular Weight | 90.08 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Pleasant | |
| Boiling Point | ~144 °C | |
| Density | ~1.18 g/cm³ | |
| Solubility | Soluble in water and various organic solvents | |
| Flash Point | ~77.8 °C | |
| Refractive Index | ~1.404 |
Synthesis of 2-Hydroxyethyl Formate
The most prevalent and industrially viable method for the synthesis of 2-Hydroxyethyl formate is the direct esterification of ethylene glycol with formic acid. This reaction is typically catalyzed by a strong acid.
Reaction Mechanism: Acid-Catalyzed Esterification
The synthesis proceeds via a classic Fischer esterification mechanism. The acid catalyst protonates the carbonyl oxygen of formic acid, enhancing its electrophilicity. Subsequently, the hydroxyl group of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final ester product.
Caption: Acid-catalyzed esterification of formic acid and ethylene glycol.
Detailed Experimental Protocol: Laboratory Scale Synthesis
This protocol outlines a standard laboratory procedure for the synthesis of 2-Hydroxyethyl formate.
Materials:
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Ethylene glycol (1.0 mol, 62.07 g)
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Formic acid (1.2 mol, 55.24 g, ~98%)
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Concentrated Sulfuric Acid (H₂SO₄, ~0.05 mol, ~2.7 mL) as catalyst
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask (250 mL) equipped with a reflux condenser and a magnetic stirrer
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Heating mantle
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Separatory funnel
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Distillation apparatus
Procedure:
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Reaction Setup: To a 250 mL round-bottom flask, add ethylene glycol (1.0 mol) and formic acid (1.2 mol).
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Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (~2.7 mL) to the mixture. The addition is exothermic and should be done cautiously.
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Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle and continue for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up:
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel.
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Carefully add saturated sodium bicarbonate solution to neutralize the acidic catalyst and unreacted formic acid. Carbon dioxide evolution will occur. Continue adding the bicarbonate solution until effervescence ceases.
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Separate the organic layer.
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Wash the organic layer with brine (saturated NaCl solution).
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Dry the organic layer over anhydrous magnesium sulfate.
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Purification:
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Filter to remove the drying agent.
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Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-Hydroxyethyl formate.
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Causality Behind Experimental Choices:
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An excess of formic acid is used to drive the equilibrium towards the product side, maximizing the yield of the ester.
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Sulfuric acid is a highly effective and common catalyst for Fischer esterification due to its strong protonating ability.
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The work-up with sodium bicarbonate is crucial to remove the acid catalyst and any remaining formic acid, which could catalyze the reverse hydrolysis reaction during distillation.
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Distillation under reduced pressure is employed to lower the boiling point of the product, preventing potential decomposition at higher temperatures.
Chemical Reactivity and Applications
The dual functionality of 2-Hydroxyethyl formate makes it a versatile building block in organic synthesis.
Hydrolysis
The ester linkage in 2-Hydroxyethyl formate is susceptible to hydrolysis, both under acidic and basic conditions, to yield ethylene glycol and formic acid. This reaction is a key consideration in its handling and storage, as well as in its metabolic and environmental degradation pathways.
Intermediate in Chemical Synthesis
2-Hydroxyethyl formate serves as a valuable intermediate in the production of various chemicals.
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Precursor to Ethylene Carbonate: It can be a precursor in the synthesis of ethylene carbonate, a compound used as a polar solvent and as a component in lithium-ion battery electrolytes.
Caption: Synthesis of Ethylene Carbonate from 2-Hydroxyethyl formate.
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Pharmaceutical Intermediate: It is used as an intermediate in the synthesis of pharmaceuticals. For instance, it can be derived from 1,3-Dioxolane, which is an intermediate in the preparation of the antiviral drug Acyclovir and analogs of the anticancer drug Vandetanib.
Solvent Properties
Due to its polarity and ability to form hydrogen bonds, 2-Hydroxyethyl formate is an effective solvent for a range of organic reactions.
Analytical Characterization
A combination of spectroscopic techniques is used to confirm the identity and purity of 2-Hydroxyethyl formate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the formate proton (HCOO-), the two methylene groups (-CH₂-), and the hydroxyl proton (-OH). The chemical shifts and coupling patterns provide definitive structural information.
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¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the carbonyl carbon of the formate group, and the two carbons of the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Hydroxyethyl formate will exhibit characteristic absorption bands:
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A broad O-H stretching band around 3400 cm⁻¹ due to the hydroxyl group.
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A strong C=O stretching band around 1720 cm⁻¹ characteristic of the ester carbonyl group.
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C-O stretching bands in the region of 1200-1000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Safety and Handling
2-Hydroxyethyl formate is considered harmful if swallowed and can cause skin and serious eye irritation. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
2-Hydroxyethyl formate is a valuable and versatile chemical with a well-established role in both academic research and industrial applications. Its straightforward synthesis, combined with its unique bifunctional reactivity, ensures its continued importance as a solvent and a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical sector. A thorough understanding of its properties, synthesis, and reactivity is paramount for its effective and safe utilization.
